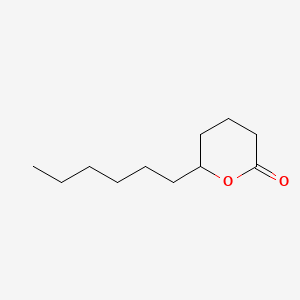

6-Hexyltetrahydro-2H-pyran-2-one

Vue d'ensemble

Description

Undecanoic δ -lactone has been found to be best substarte for good substrates for lactonase from Sulfolobus islandicus (SisLac).

δ -Undecalactone is a volatile flavor compound found in coconut meat, fresh peaches and tobacco. It is also a potent mosquito repellant.

6-Hexyltetrahydro-2H-pyran-2-one, also known as 1, 5-undecanolactone or 5-hydroxyundecanoic acid lactone, 8CI, belongs to the class of organic compounds known as delta valerolactones. These are cyclic organic compounds containing an oxan-2- one moiety. This compound is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, this compound is primarily located in the membrane (predicted from logP).

Mécanisme D'action

Target of Action

Delta-Undecalactone is primarily used in the food and fragrance industries . Its primary targets are the olfactory receptors in humans and animals, where it imparts a creamy, fruity odor .

Mode of Action

The compound interacts with its targets (olfactory receptors) by binding to them and triggering a neural response. This response is then interpreted by the brain as a specific smell, in this case, a creamy, fruity odor .

Biochemical Pathways

When Delta-Undecalactone binds to olfactory receptors, it initiates a cascade of biochemical reactions that result in the perception of its characteristic odor .

Result of Action

The primary result of Delta-Undecalactone’s action is the perception of its characteristic creamy, fruity odor. This makes it valuable in industries that rely on scent, such as food and fragrances .

Action Environment

The action of Delta-Undecalactone can be influenced by various environmental factors. For instance, its volatility and therefore its perception as a fragrance can be affected by temperature and humidity. Furthermore, its stability can be influenced by the pH of its environment, with it being more stable in acidic conditions .

Analyse Biochimique

Biochemical Properties

6-Hexyltetrahydro-2H-pyran-2-one plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with enzymes involved in the metabolism of fatty acids, potentially affecting the overall metabolic flux. The nature of these interactions often involves binding to the active sites of enzymes, thereby modulating their catalytic activity .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can alter the expression of genes involved in lipid metabolism, leading to changes in cellular lipid profiles. Additionally, it affects cell signaling pathways related to energy homeostasis and stress responses .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of the biochemical reaction. For example, it may inhibit enzymes involved in lipid degradation, leading to an accumulation of lipid intermediates. Furthermore, it can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that while the compound is relatively stable under standard laboratory conditions, it can degrade over extended periods, leading to a reduction in its biochemical activity. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential impacts on cellular homeostasis and metabolic balance .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on lipid metabolism and energy balance. At higher doses, it can lead to toxic or adverse effects, such as oxidative stress and cellular damage. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its optimal biochemical effects without causing harm .

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to lipid metabolism. It interacts with enzymes such as lipases and esterases, influencing the breakdown and synthesis of fatty acids. These interactions can lead to changes in metabolic flux and the levels of various metabolites within the cell. The compound’s role in these pathways highlights its potential as a modulator of metabolic processes .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are facilitated by specific transporters and binding proteins. These molecules help in the localization and accumulation of the compound in specific cellular compartments. The distribution pattern of this compound can influence its overall biochemical activity and effectiveness in modulating cellular processes .

Subcellular Localization

This compound is localized in various subcellular compartments, including the endoplasmic reticulum and lipid droplets. Its activity and function are influenced by its subcellular localization, which is directed by targeting signals and post-translational modifications. These modifications ensure that the compound reaches the appropriate cellular compartments where it can exert its biochemical effects .

Activité Biologique

6-Hexyltetrahydro-2H-pyran-2-one (C11H20O2) is a lactone compound characterized by a six-membered ring containing one oxygen atom. It is part of a larger family of compounds known for their diverse biological activities and applications in various fields, including pharmaceuticals, food, and fragrance industries. This article delves into the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.

The biological activity of this compound can be attributed to its interaction with various molecular targets within biological systems. Research indicates that it may influence several biochemical pathways, potentially affecting enzyme activity and receptor interactions. For instance, studies have shown that this compound can modulate the activity of certain enzymes involved in metabolic processes, which could have implications for drug development and therapeutic applications .

Therapeutic Potential

Antimicrobial Activity : One significant area of research focuses on the antimicrobial properties of this compound. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections or as a preservative in food products .

Anti-inflammatory Effects : Preliminary studies suggest that this compound may exhibit anti-inflammatory properties. Its ability to inhibit pro-inflammatory cytokines could make it a candidate for developing treatments for inflammatory diseases .

Neuroprotective Properties : Recent investigations have explored the neuroprotective effects of this compound. It has been suggested that the compound may help mitigate oxidative stress in neuronal cells, which is crucial for preventing neurodegenerative disorders .

Case Study: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial viability at concentrations as low as 0.5 mg/mL, demonstrating its potential as a natural antimicrobial agent.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.5 mg/mL |

| Escherichia coli | 0.7 mg/mL |

Table: Biological Activities of this compound

| Activity Type | Description | Reference |

|---|---|---|

| Antimicrobial | Effective against S. aureus and E. coli | |

| Anti-inflammatory | Inhibits pro-inflammatory cytokines | |

| Neuroprotective | Mitigates oxidative stress in neuronal cells |

Safety and Toxicology

While this compound shows promising biological activities, safety assessments are crucial for its application in food and pharmaceuticals. Toxicological evaluations indicate that at lower concentrations, it exhibits minimal toxicity; however, further studies are necessary to establish safe usage levels .

Applications De Recherche Scientifique

6-Hexyltetrahydro-2H-pyran-2-one is a delta-lactone, belonging to the class of organic compounds known as delta valerolactones . These are cyclic organic compounds containing an oxan-2- one moiety . It has a coconut, creamy, and fatty taste and the chemical formula .

Industrial Applications

Safety Assessment

- Genotoxicity this compound is not expected to be genotoxic .

- Repeated Dose Toxicity A study showed a No Observed Adverse Effect Level (NOAEL) of 333 mg/kg/day .

- Reproductive Toxicity Studies found no developmental toxicity or fertility concerns at 1000 mg/kg/day .

- Skin Sensitization There is no concern for skin sensitization at current usage levels .

- Phototoxicity/Photoallergenicity this compound is not expected to be phototoxic or photoallergenic .

Environmental Safety

- Persistence A critical measured value showed 80% persistence .

- Bioaccumulation Screening-level tests showed a value of 48.4 L/kg .

- Ecotoxicity Screening-level tests for fish showed an of 33.53 mg/L .

- Based on these assessments, this compound is not considered to be PBT (Persistent, Bioaccumulative, and Toxic) or vPvB (very Persistent and very Bioaccumulative) .

While the search results do not provide extensive details, 6-Tridecyltetrahydro-2H-pyran-2-one, a related compound, has a wider range of applications in scientific research:

- Chemistry It serves as a building block in organic synthesis and as a precursor for creating more complex molecules.

- Biology Due to its biological activity, it is useful for studying biochemical pathways and interactions.

- Medicine Its potential therapeutic properties are explored in drug development and pharmacological research.

- Industry It is used in the production of fragrances, flavors, and other industrial chemicals.

Analyse Des Réactions Chimiques

Ring-Opening Reactions

The lactone ring undergoes nucleophilic attack under acidic or basic conditions, yielding functionalized products:

Aminolysis

Reaction with amines leads to ring-opening, forming hydroxyamide derivatives. For example:

| Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|

| Benzene-1,2-diamine, 4 M HCl, reflux | 4-(5-tert-Butyl-1H-benzimidazol-2-yl)butan-1-ol | 79% |

This reaction proceeds via acid-catalyzed ring-opening followed by cyclization to form benzimidazole derivatives.

Alcoholysis

Alcohols induce ring-opening in the presence of Lewis acids:

| Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|

| Methanol, BF₃·Et₂O, 0–25°C | Methyl 5-hydroxypentanoate derivatives | 90% |

The reaction involves coordination of BF₃ to the lactone carbonyl, activating it for nucleophilic attack.

Reduction Reactions

Catalytic hydrogenation reduces the lactone carbonyl to a hydroxyl group:

| Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|

| H₂, Pd/C, RT | 6-Hexyltetrahydro-2H-pyran-2-ol | 85% |

The product retains the hexyl side chain, with stereochemistry dependent on the catalyst.

Oxidative Functionalization

The hexyl side chain undergoes selective oxidation:

| Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|

| DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone), CH₂Cl₂ | Alkoxylated derivatives | 94% |

DDQ mediates benzylic C–H activation, enabling coupling with nucleophiles like allyl triphenyltin.

Cycloaddition and Catalytic Transformations

The lactone participates in asymmetric catalytic reactions:

| Reagents/Conditions | Product | ee (%) | Source |

|---|---|---|---|

| Chiral guanidine base, THF, –40°C | γ-Substituted butenolides | 93% |

This vinylogous aldol reaction demonstrates the lactone’s utility in synthesizing enantiomerically enriched heterocycles.

Substitution Reactions

The α-position to the carbonyl undergoes halogenation:

| Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|

| PBr₃, Br₂, 95–110°C | 5-Bromo-δ-hexylvalerolactone | 45% |

The reaction proceeds via enolate formation, followed by electrophilic bromination.

Hydrolysis and Condensation

Acid- or base-catalyzed hydrolysis yields carboxylic acids:

| Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|

| 10% NaOH, reflux | 5-Hydroxyundecanoic acid | 67% |

Key Reaction Pathways and Mechanisms

-

Nucleophilic Ring-Opening :

-

Step 1 : Protonation of the carbonyl oxygen enhances electrophilicity.

-

Step 2 : Nucleophilic attack at the carbonyl carbon, followed by ring cleavage.

-

Step 3 : Rearomatization or cyclization (e.g., benzimidazole formation).

-

-

Reductive Pathways :

-

Hydrogenation proceeds via adsorption of H₂ on the catalyst surface, followed by sequential hydride transfer to the carbonyl.

-

-

Oxidative Coupling :

-

DDQ abstracts a hydrogen atom from the alkyl chain, generating a radical intermediate that couples with nucleophiles.

-

Comparative Reactivity with Analogues

| Compound | Key Reactivity Differences |

|---|---|

| δ-Valerolactone | Faster ring-opening due to smaller ring strain. |

| δ-Decalactone | Enhanced hydrophobic interactions in aqueous media. |

| 6-Octyltetrahydro-2H-pyran-2-one | Similar reactivity but altered solubility profiles. |

Propriétés

IUPAC Name |

6-hexyloxan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20O2/c1-2-3-4-5-7-10-8-6-9-11(12)13-10/h10H,2-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZRXRLLRSPQHDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC1CCCC(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9047099 | |

| Record name | 6-Hexyltetrahydro-2H-pyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9047099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [Sigma-Aldrich MSDS], colourless to pale yellow liquid with a creamy, peach-like odour | |

| Record name | delta-Undecalactone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11470 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 5-Hydroxyundecanoic acid lactone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/444/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

152.00 to 155.00 °C. @ 10.50 mm Hg | |

| Record name | 6-Hexyltetrahydro-2H-pyran-2-one | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036784 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

1 ml in 1 ml 95% alcohol (in ethanol) | |

| Record name | 5-Hydroxyundecanoic acid lactone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/444/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.956-0.961 | |

| Record name | 5-Hydroxyundecanoic acid lactone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/444/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

710-04-3 | |

| Record name | δ-Undecalactone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=710-04-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | delta-Undecalactone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000710043 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2H-Pyran-2-one, 6-hexyltetrahydro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 6-Hexyltetrahydro-2H-pyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9047099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-hexyltetrahydro-2H-pyran-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.833 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .DELTA.-UNDECALACTONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ERL32M2M38 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 6-Hexyltetrahydro-2H-pyran-2-one | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036784 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Delta-Undecalactone function as a spatial mosquito repellent? What is its target and what are the downstream effects?

A1: While the exact mechanism of action remains unclear, research suggests that Delta-Undecalactone likely interacts with the olfactory system of mosquitoes, interfering with their ability to detect human scents and other attractants. [] It essentially masks the cues that mosquitoes use to locate their hosts. More research is needed to fully understand the specific molecular targets and downstream signaling pathways involved.

Q2: One study mentioned the use of micro-encapsulation for Delta-Undecalactone in mosquito nets. How does this formulation strategy impact its stability and effectiveness?

A2: Micro-encapsulation can enhance the stability and controlled release of volatile compounds like Delta-Undecalactone. [] By encapsulating the compound in a protective matrix, its evaporation rate can be reduced, prolonging its repellency duration. This is crucial for applications like mosquito nets where sustained release is desirable.

Q3: A study mentioned that increasing the chain length of lactones, from Delta-Octalactone to Delta-Dodecalactone, leads to higher enantiomeric excess in lipase-catalyzed hydrolysis. Does this trend hold true for Delta-Undecalactone as well?

A3: Yes, the research indicates that Delta-Undecalactone, with its eleven-carbon chain, exhibits high enantiomeric excess when subjected to lipase-catalyzed hydrolysis. [] This suggests that lipases exhibit selectivity towards specific stereoisomers of lactones, and this selectivity is influenced by the length of the alkyl chain.

Q4: One paper mentioned that the efficacy of Delta-Undecalactone as a mosquito repellent was tested in a "push-pull" system. Can you elaborate on what a "push-pull" system is and how it works?

A4: A "push-pull" system in the context of mosquito control involves the simultaneous use of a repellent ("push") and an attractant ("pull"). [, ] Delta-Undecalactone acts as the "push" component, deterring mosquitoes from entering homes. The "pull" component is typically an odor-baited trap placed strategically outdoors to lure and capture mosquitoes. This combined approach aims to create a protective zone around homes while reducing the overall mosquito population.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.